molecular formula C14H18N2O2S B2952701 4-methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1396802-33-7

4-methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide

Cat. No.: B2952701
CAS No.: 1396802-33-7
M. Wt: 278.37
InChI Key: LEQNOMAEGDKXCA-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring, a morpholine group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: The biological activity of 4-methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 4-methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in structure but lacks the morpholine group.

  • N-(2-(benzylamino)ethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a benzylamino group instead of morpholine.

Uniqueness: 4-Methyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-12-10-13(19-11-12)14(17)15-4-2-3-5-16-6-8-18-9-7-16/h10-11H,4-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQNOMAEGDKXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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